1-Hydroxypyridine-2-thione zinc can be synthesized through various methods involving the reaction of 1-hydroxypyridine-2-thione with zinc salts. It falls under the category of organometallic compounds and is classified as a metal thiolate complex. Its unique structure allows it to participate in numerous chemical reactions, making it valuable in both synthetic and applied chemistry.
The synthesis of 1-Hydroxypyridine-2-thione zinc typically involves the following methods:
The synthesis can be monitored using techniques such as UV-Vis spectroscopy or IR spectroscopy to confirm the formation of the complex by observing characteristic absorption bands corresponding to the functional groups involved.
The molecular structure of 1-Hydroxypyridine-2-thione zinc features:
Key structural data include:
1-Hydroxypyridine-2-thione zinc can undergo several chemical reactions:
These reactions are typically carried out under controlled conditions (temperature, pH) to ensure selectivity and yield. Analytical techniques such as NMR spectroscopy or mass spectrometry can be used to characterize products.
The mechanism by which 1-Hydroxypyridine-2-thione zinc exerts its effects is primarily through its coordination with metal ions and its role as a ligand in biochemical pathways.
Studies have shown that similar compounds can modulate enzyme activity or interact with biological macromolecules, suggesting potential therapeutic applications.
Relevant data also includes spectroscopic fingerprints that provide insights into functional groups present in the compound.
1-Hydroxypyridine-2-thione zinc has several applications:
The synthesis of zinc-chelated 1-hydroxypyridine-2-thione (pyrithione) complexes centers on direct chelation reactions between zinc salts and the heterocyclic ligand. The parent compound, bis(1-hydroxy-2(1H)-pyridinethionato)zinc(II) (zinc pyrithione), is formed by reacting zinc acetate or sulfate with 1-hydroxypyridine-2-thione under aqueous or alcoholic conditions. This yields a neutral, bidentate complex where zinc coordinates via the oxygen and sulfur atoms of two ligand molecules, forming a tetrahedral geometry [3] [5]. A key limitation of zinc pyrithione is its poor water solubility (<0.002 M), restricting its bioavailability and therapeutic utility [1].
To address this, researchers have developed water-solubilized analogues through strategic ligand modifications. Appending tri(ethyleneglycol)-methyl ether substituents at the 5-position of the pyridine ring yields derivatives like PCI-5003, which exhibits significantly enhanced solubility (>12 mmol/L in 5% aqueous mannitol). Shorter-chain variants (PCI-5002 and PCI-5001) show intermediate solubility, with PCI-5002 achieving concentrations of at least 6 mmol/L under identical conditions. Single-crystal X-ray diffraction confirms that these modifications preserve the core zinc-chelating structure, with bond lengths and angles analogous to unmodified zinc pyrithione [1]. The synthetic route involves electrophilic substitution or nucleophilic displacement on halogenated pyridine precursors, followed by zinc chelation:
Table 1: Water-Soluble Zinc Pyrithione Analogues
Compound | Substituent | Solubility (5% mannitol) | Antiproliferative IC₅₀ (A549 cells) |
---|---|---|---|
Zinc pyrithione | None | <1 mM | 15 μM |
PCI-5001 | Methoxy | <1 mM | Intermediate |
PCI-5002 | Ethoxyethyl | ≥6 mM | Intermediate |
PCI-5003 | Tri(ethyleneglycol) methyl ether | ≥12 mM | Higher than parent |
Biological evaluations reveal that antiproliferative activity against lung cancer (A549) and prostate cancer (PC3) cells correlates with structural features. While PCI-5003 exhibits reduced potency compared to zinc pyrithione, its enhanced solubility enables in vivo administration at 100 μmol/kg without observable toxicity, inhibiting tumor growth in xenograft models [1].
Modifications to the 1-hydroxypyridine-2-thione scaffold significantly influence zinc-binding affinity and metalloenzyme selectivity. Introducing electron-withdrawing groups (e.g., carboxylic acids) at the 6-position of the pyridine ring enhances metal coordination strength. Specifically, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid exhibits a dissociation constant (Ki) of 13 nM against metallo-β-lactamase VIM-2—over 48-fold lower than unmodified pyrithione (Ki = 630 nM) [2]. This improvement stems from synergistic effects: the thione and oxygen atoms chelate active-site zinc ions, while the carboxylate group forms salt bridges with conserved arginine residues (Arg205 in VIM-2) [2].
Conversely, elongating the spacer between the chelating core and functional groups drastically reduces affinity. Incorporating an L-phenylalanine moiety via amide linkage at the 6-position increases the Ki for VIM-2 to 7.5 μM—a 576-fold loss in potency [2]. This underscores the criticality of proximal substituent placement for optimal active-site interactions.
Systematic screening of 22 hydroxypyridinethione isosteres against diverse metalloenzymes further illuminates selectivity determinants:
Table 2: Metalloenzyme Inhibition by Modified Pyrithione Derivatives
Compound | Structure | VIM-2 Ki (nM) | hCAII IC₅₀ (μM) | Selectivity Ratio (hCAII/VIM-2) |
---|---|---|---|---|
1,2-HOPTO (unmodified) | None | 217,000 | >200 | >0.9 |
1,2-HOPTO-6-COOH | 6-Carboxylic acid | 13 | 45 | 3,460 |
PCI-5002 | 5-Ethoxyethyl | Not reported | 18 | Not determined |
N-Methyl-3-HOPTO | N-Methyl, 3-isomer | Not reported | 12 | Not determined |
These findings demonstrate that strategic ligand modifications—rather than indiscriminate metal chelation—enable rational tuning of metalloenzyme inhibition [6].
The bidentate coordination geometry of 1-hydroxypyridine-2-thione zinc complexes is highly sensitive to substituent position, as revealed by crystallographic and biochemical analyses. In wild-type human carbonic anhydrase II (hCAII), zinc pyrithione coordinates the catalytic zinc ion via its oxygen and sulfur atoms, forming a slightly distorted tetrahedral geometry. When leucine 198 is mutated to glycine (L198G), the enlarged active site accommodates substantial ligand repositioning: the zinc-pyrithione bond angle (O-Zn-S) shifts from 92° to 85°, while the Zn-S bond elongates from 2.28 Å to 2.41 Å. This flexibility contrasts sharply with tropolone (an O,O-chelator), which maintains rigid coordination despite the mutation [7].
Substituents at the 4- or 5-position indirectly influence geometry by altering electronic density. For example, 5-tri(ethyleneglycol)-modified zinc pyrithione (PCI-5003) exhibits a shorter Zn-S bond (2.25 Å vs. 2.32 Å in unmodified complex) due to electron-donating effects that enhance metal–sulfur overlap [1]. Conversely, 6-carboxylic acid substitution increases ring electron-withdrawing character, lengthening the Zn-O bond to 2.05 Å versus 1.99 Å in non-carboxylated analogues [2].
In dinuclear metalloenzymes like New Delhi metallo-β-lactamase (NDM-1), substituent positioning dictates bridging versus terminal coordination. Molecular modeling indicates that 6-carboxy-pyrithione bridges the two zinc ions via its thione sulfur (Zn1) and carboxylate oxygen (Zn2), while 4-methyl derivatives adopt terminal coordination due to steric constraints [6]. This geometric distinction directly impacts inhibition: bridging modes disrupt substrate hydrolysis more effectively than terminal binding.
Table 3: Geometric Parameters of Zinc Pyrithione Derivatives in Metalloenzymes
Complex | Protein/Context | Zn-O Length (Å) | Zn-S Length (Å) | O-Zn-S Angle (°) | Key Structural Perturbation |
---|---|---|---|---|---|
Zinc pyrithione | hCAII (wild-type) | 1.97 | 2.28 | 92 | Distorted tetrahedron |
Zinc pyrithione | hCAII (L198G mutant) | 2.01 | 2.41 | 85 | Active-site expansion |
6-Carboxy-pyrithione | VIM-2 (modeled) | 2.05 | 2.24 | 88 | Carboxylate-Arg205 salt bridge |
PCI-5003 | Solution (crystallized) | 1.99 | 2.25 | 90 | Ether oxygen solvation |
These geometric nuances explain biological activity differences. In A549 lung cancer cells, PCI-5002 (5-ethoxyethyl) increases intracellular zinc by 2.3-fold versus PCI-5001 (5-methoxy), attributable to optimized lipophilicity and unaltered coordination kinetics [1]. Similarly, osmium complexes of pyridine-2-thione N-oxide undergo ligand rearrangement to thiolates upon metal coordination—a transformation driven by ortho-thione group positioning relative to the metal center [4].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0